molecular formula C29H52N6O9 B15126688 L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-

L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-

Cat. No.: B15126688
M. Wt: 628.8 g/mol
InChI Key: NFOZQVZAMTVBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- is a complex peptide derivative. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a long aliphatic chain. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically begins with the protection of the amino and carboxyl groups of the amino acids involved This is followed by the stepwise coupling of the amino acids using reagents such as carbodiimides or other peptide coupling agents

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The use of solid-phase peptide synthesis (SPPS) techniques would be advantageous, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method facilitates the purification process and increases the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may yield reduced forms with altered functional groups. Substitution reactions can introduce new functional groups into the peptide structure, potentially altering its biological activity.

Scientific Research Applications

L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its complex structure and potential interactions with biological targets.

    Industry: Utilized in the development of novel materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxodecyl)-L-alanyl]-D-g-glutamyl]-, (S)-: A similar compound with a shorter aliphatic chain.

    L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxooctyl)-L-alanyl]-D-g-glutamyl]-, (S)-: Another similar compound with an even shorter aliphatic chain.

Uniqueness

L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- is unique due to its long aliphatic chain, which may confer distinct biological properties and interactions compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for studying the effects of aliphatic chain length on peptide activity and interactions.

Properties

Molecular Formula

C29H52N6O9

Molecular Weight

628.8 g/mol

IUPAC Name

6-amino-7-[(2-aminoacetyl)amino]-2-[[4-carboxy-4-[2-(dodecanoylamino)propanoylamino]butanoyl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)26(39)34-22(29(43)44)16-17-24(37)33-21(28(41)42)14-12-13-20(31)27(40)35-25(38)18-30/h19-22H,3-18,30-31H2,1-2H3,(H,32,36)(H,33,37)(H,34,39)(H,41,42)(H,43,44)(H,35,38,40)

InChI Key

NFOZQVZAMTVBKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)NC(=O)CN)N)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.